2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-15-8-4-7-13(16(15)26-2)17(22)20-18-19-14(10-27-18)11-5-3-6-12(9-11)21(23)24/h3-10H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTQXJRPHDNYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
- 4-Ethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide: Replacing the 2,3-dimethoxy groups with a single ethoxy group at the para position reduces steric hindrance and alters electronic properties.
- In plant growth modulation assays, this compound exhibited 129.23% activity (p < 0.05), suggesting that bulkier substituents may enhance bioactivity in certain contexts .
Variations in the Nitrophenyl Group Position
- 2,3-Dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide: A positional isomer with the nitro group at the para position of the phenyl ring.
- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : Replacing the benzamide’s methoxy groups with a sulfamoyl group introduces hydrogen-bonding capabilities. This compound’s diethylsulfamoyl moiety could improve membrane permeability in drug delivery applications .
Thiazole Ring Modifications
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide: Incorporates a dihydrothiazole ring, which introduces conformational rigidity.
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine : Replacing the benzamide with a triazole-linked benzothiazole shifts the molecule’s electronic profile. Such derivatives are explored for antiproliferative properties, though direct comparisons to the target compound are lacking .
Bioactivity in Plant Growth Modulation
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Demonstrated 129.23% activity in plant growth assays, outperforming other thiazole derivatives like 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (119.09%, p < 0.05) . This suggests that electron-rich substituents on the benzamide may enhance efficacy.
Anticancer and Antimicrobial Potential
- N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl})-2/4-substituted benzamides : These analogs, featuring thiourea linkages, were evaluated for kinase inhibition and enzyme modulation. While the target compound lacks explicit data, the presence of a nitro group may confer similar bioactivity through redox interactions .
Structural Data
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
